molecular formula C16H15N5O2 B6444104 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide CAS No. 1235276-13-7

3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide

Cat. No. B6444104
CAS RN: 1235276-13-7
M. Wt: 309.32 g/mol
InChI Key: ZLGLXCJOLFSEDI-UHFFFAOYSA-N
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Description

The compound “3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide” is a modulator of GPR139 . It is used in the treatment of diseases, disorders, or conditions associated with GPR139 .


Synthesis Analysis

The synthesis of this compound involves the use of compounds of formula (1), which are agonists of GPR139 . The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described .


Molecular Structure Analysis

The molecular structure of this compound is described in the patents . It is one of the compounds encompassed by formula (1) and is an agonist of GPR139 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the ionization of the liberated hydroxy component by the starting resin-bound amine . This provides a useful color indicator of the progress of acylation reactions .

Mechanism of Action

Target of Action

The primary target of this compound, also known as F5860-3719 or VU0526371-1, is the GPR139 receptor . GPR139 is a G protein-coupled receptor that is expressed in various tissues and is involved in numerous physiological processes.

Mode of Action

The compound acts as an agonist of the GPR139 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the GPR139 receptor, activating it and initiating a series of intracellular events.

Future Directions

The future directions for this compound involve its use in treating diseases, disorders, or conditions associated with GPR139 . It has potential therapeutic applications due to its agonistic action on GPR139 .

properties

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15(18-11-12-5-8-17-9-6-12)7-10-21-16(23)13-3-1-2-4-14(13)19-20-21/h1-6,8-9H,7,10-11H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGLXCJOLFSEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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